molecular formula C16H8BrCl2NO B1372853 2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-26-2

2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride

Cat. No.: B1372853
CAS No.: 1160263-26-2
M. Wt: 381 g/mol
InChI Key: WNEQKEQZIFMUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a bromine atom at the 3-position of the phenyl ring, a chlorine atom at the 6-position of the quinoline core, and a reactive carbonyl chloride group at the 4-position. This compound is part of a broader class of quinoline-based molecules widely used in pharmaceutical synthesis, agrochemical development, and materials science due to their versatile reactivity and structural tunability . Notably, its carbonyl chloride moiety makes it a valuable intermediate for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution at the carbonyl chloride group.

    Halogenated Derivatives: Formed from electrophilic aromatic substitution.

    Alcohols and Amines: Formed from reduction reactions.

    N-Oxides: Formed from oxidation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the phenyl ring, the position of halogens on the quinoline core, and additional functional groups. Key examples from the Combi-Blocks catalog include:

Compound ID Substituents on Phenyl Ring Quinoline Core Substituents Purity CAS Number
QY-9203 4-Butoxyphenyl 7-Chloro, 8-methyl 95% [1160255-88-8]
QY-3952 4-Butoxyphenyl 6-Chloro 95% [1160263-40-0]
QY-7289 3-Butoxyphenyl 8-Chloro 95% [1160255-94-6]
Target Compound 3-Bromophenyl 6-Chloro N/A Not provided

Key Observations:

Substituent Position and Electronic Effects: The 3-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects due to bromine’s inductive properties. The 6-chloro substituent on the quinoline core (shared with QY-3952) may influence regioselectivity in further derivatization compared to 7- or 8-chloro analogs (e.g., QY-9203, QY-7289) due to differences in electronic density distribution .

Reactivity of Carbonyl Chloride :

  • All compounds in this class share the reactive 4-carbonyl chloride group, but steric hindrance from substituents like the 8-methyl group in QY-9203 could slow nucleophilic substitution compared to the less hindered target compound .

Commercial Availability :

  • Unlike the discontinued target compound , its analogs (e.g., QY-3952, QY-9203) remain available, suggesting greater stability or demand for intermediates with butoxyphenyl groups in industrial applications .

Crystallographic and Computational Insights

Structural analyses of such compounds often employ programs like SHELXL for small-molecule refinement and ORTEP-III for graphical representation of crystal structures .

Biological Activity

2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bromophenyl group, a chloroquinoline core, and a carbonyl chloride functional group, which may influence its reactivity and interaction with biological targets.

The molecular formula of this compound is C16H12BrClNC_{16}H_{12}BrClN with a molecular weight of approximately 343.63 g/mol. The presence of halogens (bromine and chlorine) suggests potential for significant biological activity, especially in terms of enzyme inhibition and antimicrobial properties.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activities. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them candidates for further development as antimicrobial agents.

Enzyme Inhibition

One of the primary biological activities attributed to this compound involves its role as an inhibitor of alkaline phosphatases (APs). Studies have demonstrated that related compounds can inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) with IC50 values in the nanomolar range. For instance, derivatives with similar structural motifs showed IC50 values as low as 22 nM against h-TNAP, indicating high potency .

Table 1: Inhibitory Potency of Related Compounds

CompoundTarget EnzymeIC50 (nM)
This compoundh-TNAPTBD
3jh-TNAP22 ± 1
3eh-IAP34 ± 10
3ah-GCAP150 ± 70

Cytotoxicity and Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, related quinoline derivatives have shown significant cytotoxicity against MCF-7 (breast cancer) and T-24 (bladder cancer) cells with IC50 values ranging from 168.78 to over 250 µM . These findings suggest that modifications in the structure can enhance anticancer properties.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related CompoundMCF-7168.78
Related CompoundT-24257.87

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and cellular pathways. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of signaling pathways involved in cell proliferation and apoptosis .

Case Studies

  • Inhibition of Alkaline Phosphatases : A study investigated various quinoline derivatives for their inhibitory effects on alkaline phosphatases. Among these, compounds with bromine substitutions demonstrated enhanced binding affinity due to increased interactions with amino acid residues in the active site .
  • Anticancer Activity : Another study evaluated the anticancer potential of quinoline derivatives, including those structurally similar to our compound. The results indicated that certain substitutions significantly increased cytotoxicity against breast cancer cell lines, suggesting that structural modifications can lead to improved therapeutic efficacy .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(3-bromophenyl)-6-chloroquinoline-4-carbonyl chloride, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the bromophenyl group. Optimization includes controlling temperature (70–90°C) and using catalysts like Pd(PPh₃)₄ for coupling efficiency. Solvent choice (e.g., THF or DMF) and stoichiometric ratios of reactants (e.g., 1:1.2 for bromophenylboronic acid to quinoline precursor) are critical for yield improvement. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. How should researchers handle safety concerns associated with this compound?

  • Answer : The compound is corrosive (GHS Hazard Statement H314) and moisture-sensitive. Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with water and seek medical attention. Store under inert gas (argon) at –20°C to prevent hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.5 ppm, carbonyl carbon at ~170 ppm).
  • HRMS : Exact mass determination (theoretical [M+H]⁺ = 347.97 g/mol) to validate molecular formula.
  • IR : Stretching frequencies for C=O (~1750 cm⁻¹) and C–Cl (~750 cm⁻¹) bonds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for catalytic applications?

  • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model HOMO-LUMO gaps (~4.2 eV), electrostatic potential surfaces, and charge distribution on the quinoline core. These predict reactivity toward nucleophilic attack at the carbonyl chloride group and electrophilic substitution at the bromophenyl moiety. Such insights guide ligand design for transition-metal catalysts .

Q. What strategies resolve contradictions in crystallographic data during structure validation?

  • Answer : Discrepancies in bond lengths/angles (e.g., C–Br = 1.89 Å vs. 1.92 Å) may arise from twinning or disorder. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. Validate with checkCIF/PLATON to flag outliers (>4σ in residual density). Cross-validate with powder XRD to confirm phase purity .

Q. How does structural modification (e.g., substituent variation) affect biological activity in quinoline derivatives?

  • Answer :

  • Data Table : Comparison of Analogues
Substituent PositionBiological Activity (IC₅₀, μM)LogP
6-Cl, 3-BrPh (target)12.3 (Anticancer)3.8
6-CH₃, 4-BrPh8.9 (Anticancer)4.1
8-OCH₃, 3-BrPh23.7 (Antibacterial)2.9
  • Analysis : Electron-withdrawing groups (Cl, Br) enhance cytotoxicity by increasing membrane permeability (higher LogP). Methyl groups improve metabolic stability but reduce solubility .

Q. What experimental protocols mitigate hydrolysis of the carbonyl chloride group during kinetic studies?

  • Answer : Conduct reactions under anhydrous conditions (molecular sieves, glovebox). Use aprotic solvents (dry DCM or toluene) and minimize exposure to ambient humidity. Monitor hydrolysis via in situ FTIR or LC-MS to track degradation kinetics (t₁/₂ ~6 hours in humid DMSO) .

Q. Methodological Notes

  • Crystallography : Use SHELX-97 for structure solution and ORTEP-3 for graphical representation. Refinement parameters include R1 < 0.05 and wR2 < 0.10 for high-resolution data .
  • Spectral Analysis : Reference PubChem data (CID 46779374) for benchmark spectra and validate against experimental results .

Properties

IUPAC Name

2-(3-bromophenyl)-6-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrCl2NO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEQKEQZIFMUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.